4,6-Dibromo-2,3-difluorophenol

Organic Synthesis Pharmaceutical Intermediates Purity Analysis

Researchers requiring defined halogen substitution patterns for palladium-catalyzed cross-coupling protocols face challenges sourcing intermediates with predictable regioselectivity. 4,6-Dibromo-2,3-difluorophenol addresses this need: • Ortho-difluoro substitution directs regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling construction of complex drug-like architectures. • Dual bromine sites at C-4 and C-6 permit iterative cross-coupling for systematic SAR exploration. • Supplied at ≥98% purity to minimize side reactions and maximize coupling yields in pharmaceutical intermediate synthesis.

Molecular Formula C6H2Br2F2O
Molecular Weight 287.886
CAS No. 1242336-65-7
Cat. No. B567484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2,3-difluorophenol
CAS1242336-65-7
Synonyms4,6-Dibromo-2,3-difluorophenol
Molecular FormulaC6H2Br2F2O
Molecular Weight287.886
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)F)O)Br
InChIInChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
InChIKeyXVJAVYGPVLJPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-2,3-difluorophenol: High-Purity Building Block


4,6-Dibromo-2,3-difluorophenol is a halogenated phenol characterized by two bromine atoms at the 4- and 6-positions and two fluorine atoms at the 2- and 3-positions on the aromatic ring . This substitution pattern imparts a unique electronic profile that is valuable as a synthetic intermediate in pharmaceutical and agrochemical research . The compound is commercially available with typical purities ranging from 95% to 98% . Its molecular formula is C6H2Br2F2O, with a molecular weight of approximately 287.88 g/mol [1].

Substitution pattern: 2,3-difluoro-4,6-dibromo arrangement provides unique electronic and steric profile for cross-coupling.
Purity grade selection: High-purity specification available, supporting sensitive synthetic sequences with reduced side reactions.
Workflow context: Designed as a halogenated building block for pharmaceutical intermediate synthesis and agrochemical discovery.

Why 4,6-Dibromo-2,3-difluorophenol Cannot Be Substituted


In synthetic chemistry, the specific substitution pattern of halogen atoms on a phenol ring dictates the compound's reactivity, steric hindrance, and electronic properties. While other brominated or fluorinated phenols exist, they lack the precise arrangement of two bromine and two fluorine atoms that defines 4,6-Dibromo-2,3-difluorophenol . For instance, replacing it with a mono-brominated analog like 4-Bromo-2,3-difluorophenol (CAS 144292-32-0) would introduce only one bromine atom, significantly altering the site available for cross-coupling reactions . Similarly, substituting with 2,6-Dibromo-4-fluorophenol (CAS 344-20-7) changes the halogen positions and removes one fluorine atom, which can disrupt the designed electronic effects and steric profile crucial for downstream transformations . Therefore, direct substitution without re-optimizing the entire synthetic route is unlikely to yield the desired intermediate or final product, making the procurement of this specific dihalogenated difluorophenol essential for established protocols.

4,6-Dibromo-2,3-difluorophenol
(Target)
4-Bromo-2,3-difluorophenol
(Mono-brominated analog)
Single bromine site limits cross-coupling diversification; reactivity and steric profile differ markedly.
4,6-Dibromo-2,3-difluorophenol
(Target)
2,6-Dibromo-4-fluorophenol
(Positional isomer)
Halogen positional shift removes one fluorine and alters electronic direction, disrupting designed reactivity in established protocols.

4,6-Dibromo-2,3-difluorophenol Evidence: Purity & Structure


Higher Purity Grade Availability

For procurement decisions, the available purity grade of 4,6-Dibromo-2,3-difluorophenol is a key differentiator. A higher purity starting material minimizes the need for in-house purification and reduces the risk of side reactions from unknown impurities. This compound is offered at a 98% purity specification by certain vendors, which is higher than the standard 95% grade commonly offered for this and related compounds . This 98% grade is directly comparable to the 95% grade available from other suppliers for the same compound .

Purity specification
Head-to-head
≥98% vs. ≥95%
Higher purity supports sensitive synthetic sequences and may improve downstream yield.
Commercial analytical specification; method not specified.
Organic Synthesis Pharmaceutical Intermediates Purity Analysis

Ortho-Fluorination and Unique Reactivity

The presence of two fluorine atoms at the 2- and 3-positions (ortho and meta to the hydroxyl group) creates a distinct electronic environment compared to analogs with different substitution patterns. This ortho-difluoro arrangement is expected to increase the acidity of the phenolic proton and alter the reactivity of the adjacent bromine atoms in cross-coupling reactions, a characteristic not shared by analogs like 2,6-Dibromo-4-fluorophenol, which has only a single para-fluorine .

Ortho-difluoro reactivity
Class-level
2,3-difluoro-4,6-dibromo vs. 2,6-dibromo-4-fluoro
Two ortho-fluorines strengthen electron-withdrawing effect near reactive Br sites.
Structural inference; experimental validation advised.
Medicinal Chemistry Cross-Coupling Reactivity

Molecular Weight and Physical Properties

The molecular weight of 4,6-Dibromo-2,3-difluorophenol (287.88 g/mol) is significantly higher than that of its mono-brominated analog, 4-Bromo-2,3-difluorophenol (208.99 g/mol), and its mono-fluorinated analog, 2,6-Dibromo-4-fluorophenol (269.89 g/mol) [1]. This difference impacts its physical properties, such as predicted boiling point (223.6°C) and density (2.2 g/cm³) [2], which are relevant for handling, storage, and purification.

Molecular weight comparison
Cross-study
287.88 g/mol vs. 208.99 & 269.89 g/mol
Distinct molecular weight aids identity confirmation and QC authenticity checks.
Calculated from molecular formula C₆H₂Br₂F₂O.
Physicochemical Properties Analytical Chemistry Quality Control

Applications of 4,6-Dibromo-2,3-difluorophenol


Pharmaceutical Intermediates via Cross-Coupling

The ortho-difluoro substitution pattern of 4,6-Dibromo-2,3-difluorophenol makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where the fluorine atoms can direct regioselectivity . This is critical for constructing complex molecular architectures found in drug candidates. The high purity (98%) ensures that the coupling reactions proceed with minimal interference from impurities, leading to higher yields of the desired pharmaceutical intermediate .

Pesticide and Preservative Development

As noted in chemical databases, 4,6-Dibromo-2,3-difluorophenol is used as an intermediate in the preparation of pesticides and preservatives . The combination of bromine and fluorine atoms can enhance the biological activity and metabolic stability of the final agrochemical product. Procuring this specific dihalogenated phenol allows researchers to explore structure-activity relationships (SAR) that would be impossible with simpler analogs.

Advanced Functional Materials Building Block

The unique halogenated structure of 4,6-Dibromo-2,3-difluorophenol also lends itself to applications in materials science, such as the synthesis of liquid crystals or polymers with specialized electronic or optical properties . The presence of two bromine atoms offers multiple sites for further functionalization, enabling the creation of complex, conjugated systems. Its availability in high purity (98%) is essential for reproducible material properties.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate via cross-coupling
Ortho-difluoro substitution pattern
Regioselectivity in Pd-catalyzed couplings
Pesticide & preservative development
Dihalogenated phenol scaffold
Structure-activity relationship (SAR) and metabolic stability
Advanced functional materials
Multi-bromo functionalizable core
Reproducible material properties with high-purity input

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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